

# Application Notes and Protocols for the Quantification of Inclisiran in Plasma

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## Compound of Interest

Compound Name: AS-Inclisiran sodium

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## Introduction

Inclisiran is a first-in-class small interfering ribonucleic acid (siRNA) therapeutic agent designed to lower low-density lipoprotein cholesterol (LDL-C). It functions by targeting proprotein convertase subtilisin/kexin type 9 (PCSK9) mRNA in the liver, leading to its degradation and subsequently increasing the number of LDL receptors on hepatocytes.[1][2] The effective development and clinical monitoring of Inclisiran necessitate robust and validated bioanalytical methods for its quantification in plasma. This document provides detailed application notes and protocols for the two primary assay methodologies employed for siRNA therapeutics: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Hybridization-Based Ligand Binding Assays (e.g., ELISA).

## Overview of Bioanalytical Platforms

The quantification of siRNA therapeutics like Inclisiran in biological matrices presents unique challenges due to their structure, polarity, and potential for metabolism. The two most common bioanalytical platforms are LC-MS/MS and hybridization-based assays.[3][4]

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers high specificity and the ability to distinguish the parent drug from its metabolites. It is considered a preferred method for regulatory submissions for many siRNA therapeutics.[3] Modern hybrid

LC-MS assays, which use capture probes for sample purification, can achieve high levels of sensitivity.<sup>[4]</sup>

- Hybridization Enzyme-Linked Immunosorbent Assay (HELISA): These assays are known for their high sensitivity, often reaching the picogram per milliliter range, and high throughput. However, they may exhibit cross-reactivity with metabolites, potentially measuring the "total" concentration of the analyte.<sup>[4]</sup>

The choice of platform often depends on the specific requirements of the study, such as the need for metabolite identification versus the demand for high sensitivity and throughput.<sup>[4]</sup>

## Data Presentation: Comparison of Assay Performance

The following table summarizes typical quantitative performance parameters for LC-MS/MS and Hybridization ELISA methods for siRNA quantification. It is important to note that specific performance will vary based on the exact protocol, reagents, and instrumentation.

Parameter	LC-MS/MS	Hybridization ELISA	Reference
Lower Limit of Quantification (LLOQ)	0.5 - 10 ng/mL	100 pg/mL - 5 ng/mL	[3]
Upper Limit of Quantification (ULOQ)	≥ 1000 ng/mL	20-50 fold above LLOQ	[3]
Linearity (Correlation Coefficient, $r^2$ )	> 0.99	> 0.99	
Intra-Assay Precision (%CV)	< 15%	< 15%	
Inter-Assay Precision (%CV)	< 15%	< 15%	
Accuracy (% Bias)	Within ±15% of nominal (±20% at LLOQ)	Within ±20% of nominal (±25% at LLOQ)	
Specificity	High (can distinguish metabolites)	Moderate (potential cross-reactivity)	[4]
Throughput	Moderate	High	[4]

## Experimental Protocols

### Protocol 1: Quantification of Inclisiran in Human Plasma by LC-MS/MS

This protocol is based on established methods for the analysis of lipid-conjugated siRNAs and specific parameters reported for Inclisiran.[5]

#### 1. Materials and Reagents:

- Inclisiran reference standard
- Stable isotope-labeled internal standard (SIL-IS) for Inclisiran

- Human plasma (K2EDTA)
- Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) plates
- Reagents for SPE: Loading buffer, wash buffers, elution buffer
- LC-MS grade water, acetonitrile, methanol
- Ion-pairing agents (e.g., HFIP, DIPEA)
- Ammonium EDTA

## 2. Sample Preparation (Solid Phase Extraction):

- Thaw plasma samples, reference standards, and quality control (QC) samples on ice.
- To 50  $\mu$ L of plasma, add the SIL-IS.
- Condition the WAX SPE plate according to the manufacturer's instructions.
- Load the plasma samples onto the SPE plate.
- Wash the SPE plate with appropriate wash buffers to remove proteins and other matrix components.
- Elute the analyte and SIL-IS from the SPE plate using an appropriate elution buffer.
- Evaporate the eluate to dryness and reconstitute in an appropriate mobile phase for LC-MS/MS analysis.

## 3. LC-MS/MS Instrumentation and Conditions:

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of binary gradients.
- Column: A suitable column for oligonucleotide separation, such as a Waters Acquity Oligonucleotide BEH C18 column.[5]

- Mobile Phase A: Water/methanol with ion-pairing agents (e.g., 1% HFIP, 0.25% DIPEA) and ammonium EDTA.[\[5\]](#)
- Mobile Phase B: Methanol/acetonitrile/water with ion-pairing agents and ammonium EDTA.[\[5\]](#)
- Gradient: A suitable gradient to separate Inclisiran from matrix components.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.
- Ionization Source: Electrospray ionization (ESI).
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Inclisiran and its SIL-IS.

#### 4. Calibration and Quality Control:

- Prepare a calibration curve by spiking known concentrations of Inclisiran reference standard into blank plasma. A typical range for siRNA analysis is 10-10,000 ng/mL.
- Prepare QC samples at low, medium, and high concentrations within the calibration range.
- Analyze calibration standards, QC samples, and unknown samples.
- Quantify Inclisiran concentration using the peak area ratio of the analyte to the SIL-IS.

## Protocol 2: Quantification of Inclisiran in Human Plasma by Hybridization ELISA

This is a representative protocol based on the principles of hybridization ELISAs for oligonucleotides.

#### 1. Materials and Reagents:

- Streptavidin-coated microplates
- Biotinylated capture probe (complementary to one strand of Inclisiran)

- Digoxigenin (DIG)-labeled detection probe (complementary to the other strand of Inclisiran)
- Anti-DIG antibody conjugated to horseradish peroxidase (HRP)
- TMB substrate
- Stop solution (e.g., sulfuric acid)
- Wash buffer (e.g., PBS with Tween-20)
- Assay buffer

## 2. Assay Procedure:

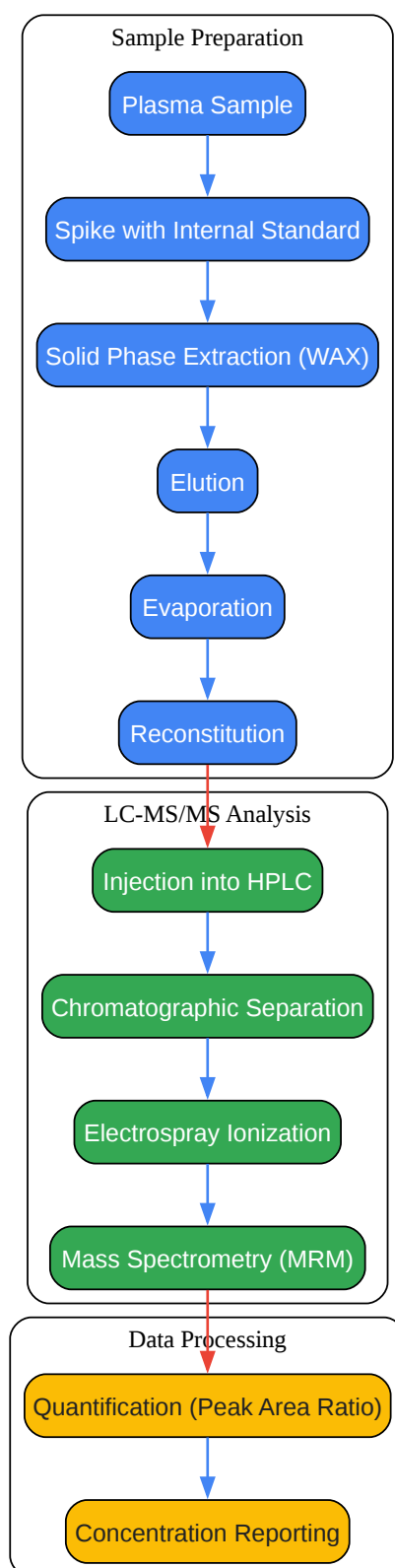
- Coat the streptavidin plate with the biotinylated capture probe and incubate.
- Wash the plate to remove unbound capture probe.
- Prepare standards by spiking Inclisiran into blank plasma and prepare sample dilutions.
- Add standards, controls, and samples to the plate, followed by the addition of the DIG-labeled detection probe.
- Incubate to allow for the hybridization of Inclisiran to the capture and detection probes, forming a "sandwich".
- Wash the plate to remove unbound materials.
- Add the anti-DIG-HRP antibody conjugate and incubate.
- Wash the plate thoroughly.
- Add TMB substrate and incubate in the dark to allow for color development.
- Stop the reaction with the stop solution.
- Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

### 3. Data Analysis:

- Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the Inclisiran standards.
- Use a suitable regression model (e.g., four-parameter logistic fit) to interpolate the concentrations of Inclisiran in the unknown samples from the standard curve.

## Visualizations

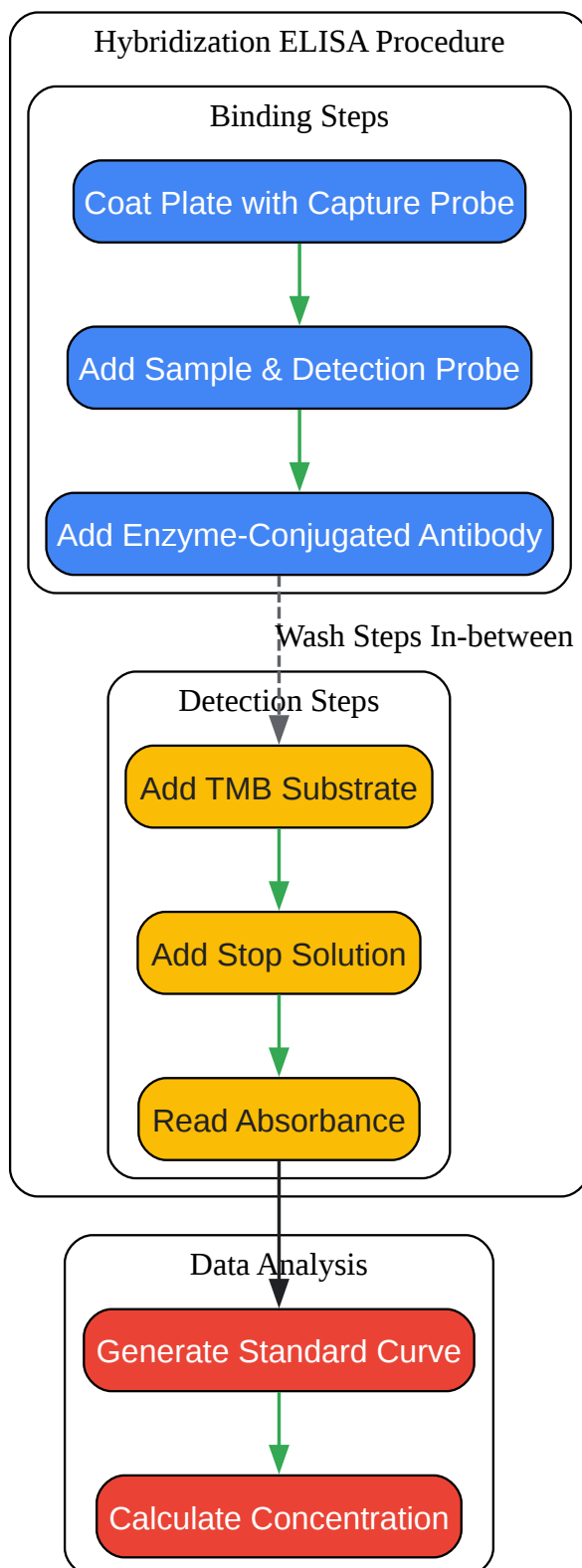
### Signaling Pathways and Experimental Workflows



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Caption: Workflow for LC-MS/MS quantification of Inclisiran.





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Caption: Workflow for Hybridization ELISA of Inclisiran.

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